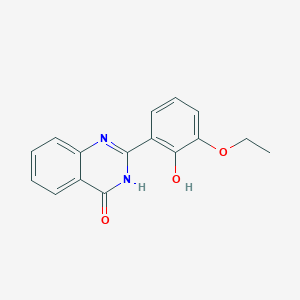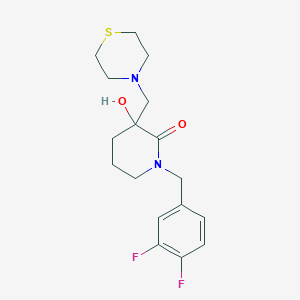
4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide, also known as PFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PFP is a small molecule that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用機序
The mechanism of action of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is not fully understood, but studies have suggested that it works by targeting multiple pathways involved in cell growth and survival. 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been found to inhibit the activity of a protein called Akt, which is involved in cell survival and proliferation. 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been found to inhibit the activity of a protein called NF-κB, which is involved in inflammation and immune response. Additionally, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been found to induce the expression of a protein called p53, which is involved in regulating cell growth and preventing tumor formation.
Biochemical and Physiological Effects:
4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been found to inhibit the activity of enzymes involved in cholesterol synthesis and to regulate the expression of genes involved in glucose metabolism. 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of using 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide in lab experiments is its small size, which allows it to penetrate cell membranes and target intracellular pathways. Additionally, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide in lab experiments is its potential toxicity. Studies have shown that 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide. One area of interest is the development of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide analogs with improved potency and selectivity. Another area of interest is the identification of the specific pathways and targets involved in 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide's biological activities. Additionally, further studies are needed to determine the safety and efficacy of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide in animal models and clinical trials. Overall, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has shown great promise as a potential therapeutic agent for a range of diseases, and further research is needed to fully understand its potential applications.
合成法
The synthesis of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide involves the reaction of 2-amino-4-chloropyrimidine with tetrahydro-2-furanylmethylamine and piperazine-1-carbothioamide. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide.
科学的研究の応用
4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is in the field of cancer research. Studies have shown that 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been shown to have anti-viral properties, making it a potential treatment for viral infections such as HIV and hepatitis C.
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5OS/c21-14(17-11-12-3-1-10-20-12)19-8-6-18(7-9-19)13-15-4-2-5-16-13/h2,4-5,12H,1,3,6-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJHFIRKLPLDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6006837.png)

![N-(4-fluorophenyl)-4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B6006846.png)
![2-(3-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6006867.png)

![3-(5-bromo-2-furyl)-5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6006880.png)
![2-[(3,4-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6006883.png)
![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6006885.png)
![ethyl 1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6006887.png)
![7-[2-(dimethylamino)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6006888.png)
![7-(4-fluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006896.png)
![trans-4-({4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)cyclohexanol](/img/structure/B6006899.png)
![N''-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N-(2,4-dimethylphenyl)guanidine](/img/structure/B6006913.png)
![2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6006918.png)